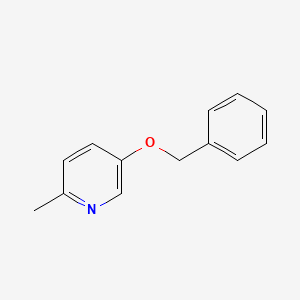

5-(Benzyloxy)-2-methylpyridine

Descripción

5-(Benzyloxy)-2-methylpyridine (CAS: N/A; molecular formula: C₁₃H₁₃NO) is a pyridine derivative featuring a benzyloxy group at the 5-position and a methyl group at the 2-position. It is synthesized via nucleophilic substitution or oxidation reactions, achieving high yields (e.g., 97% in one protocol) . The compound is a colorless oil at room temperature, with a molecular weight of 200.1 g/mol confirmed by LC-MS . Its applications span pharmaceutical intermediates, contrast agents for magnetic resonance imaging (MRI) , and precursors for tyrosinase inhibitors .

Propiedades

IUPAC Name |

2-methyl-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITBZZXFIKNSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496279 | |

| Record name | 5-(Benzyloxy)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63793-98-6 | |

| Record name | 5-(Benzyloxy)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-(Benzyloxy)-2-methylpyridine involves the reaction of 2-methylpyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 5-(Benzyloxy)-2-methylpyridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(Benzyloxy)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-methylpyridine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 2-Methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(Benzyloxy)-2-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 5-(Benzyloxy)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the pyridine ring can participate in hydrogen bonding and π-π interactions with target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

a. 3-(Benzyloxy)-2-methylpyridine (11i)

- Structure : Benzyloxy group at 3-position, methyl at 2-position.

- Properties : Molecular weight = 200.1 g/mol (same as 11h), colorless oil, 95% synthesis yield .

b. 5-((Benzyloxy)carbonyl)-2-methylpyridine 1-oxide (12g)

- Structure : Adds a carbonyl group and N-oxide to the pyridine ring.

- Properties : Molecular weight = 243.2 g/mol, white solid, 95% yield .

- Key Difference : The N-oxide enhances polarity, making it suitable for metal coordination in contrast agents .

c. 5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde (Ib)

Functional Group Variations

a. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one (IIa)

- Structure : Hydroxymethyl and 4-oxo groups replace the methyl group.

- Properties : Studied as an iron chelator and antioxidant .

- Key Difference : The hydroxymethyl group increases hydrogen-bonding capacity, enhancing metal-binding activity .

b. 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Comparative Data Table

Actividad Biológica

5-(Benzyloxy)-2-methylpyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications supported by various studies.

Chemical Structure and Properties

5-(Benzyloxy)-2-methylpyridine features a pyridine ring substituted at the 5-position with a benzyloxy group and a methyl group at the 2-position. This structural configuration is significant for its biological interactions.

1. Antimicrobial Properties

Research indicates that 5-(benzyloxy)-2-methylpyridine exhibits notable antimicrobial activity. Its effectiveness against various bacterial strains and fungi has been documented, suggesting potential applications in treating infections. For instance, compounds with similar structures have shown effectiveness against pathogens like E. coli and Candida albicans .

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may interact with monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The presence of the benzyloxy group is thought to enhance selectivity for MAO inhibition, which is crucial for developing treatments for neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Enzyme Inhibition | Potential MAO inhibitor | |

| Anti-inflammatory | Modulates inflammation pathways |

The biological activity of 5-(benzyloxy)-2-methylpyridine is primarily attributed to its ability to bind with specific enzymes and receptors, leading to modulation of their activity. The benzyloxy group enhances the compound's lipophilicity, facilitating better interaction with biological membranes and targets.

1. Interaction with Receptors

Studies suggest that the compound may influence neurotransmitter systems by inhibiting MAO, thereby increasing the availability of neurotransmitters like serotonin and dopamine in the brain . This mechanism is particularly relevant in developing treatments for depression and other mood disorders.

2. Modulation of Signaling Pathways

The compound may also affect signaling pathways related to inflammation and oxidative stress, which are critical in various diseases, including cancer and neurodegenerative conditions .

Case Study 1: MAO Inhibition

A study investigated the effects of 5-(benzyloxy)-2-methylpyridine on MAO activity in vitro. The results indicated a significant reduction in MAO-B activity, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .

Case Study 2: Antimicrobial Efficacy

In another study, 5-(benzyloxy)-2-methylpyridine was tested against several bacterial strains. The compound demonstrated considerable antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.